molecular formula C7H16ClN B1317747 trans-4-Methylcyclohexanamine hydrochloride CAS No. 33483-65-7

trans-4-Methylcyclohexanamine hydrochloride

Cat. No.: B1317747
CAS No.: 33483-65-7
M. Wt: 149.66 g/mol
InChI Key: GIRKJSRZELQHDX-UHFFFAOYSA-N
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Description

trans-4-Methylcyclohexanamine hydrochloride: is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of cyclohexanamine, where a methyl group is attached to the fourth carbon in the cyclohexane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylcyclohexanamine hydrochloride typically involves the isomerization of a Schiff’s base followed by acid hydrolysis. The process can be summarized as follows :

    Isomerization: A Schiff’s base is treated with a strong base in a solvent such as aliphatic ethers, cyclic ethers, dialkylsulfoxides, or dialkyl sulfones to obtain an isomeric compound.

    Acid Hydrolysis: The isomeric compound is then subjected to acid hydrolysis using a mineral acid to obtain the corresponding salt of trans-4-Methylcyclohexylamine.

    Conversion: The obtained salt can be converted to this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: trans-4-Methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form different amines or hydrocarbons.

    Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly used.

Major Products Formed:

    Oxidation: Ketones and alcohols.

    Reduction: Amines and hydrocarbons.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-4-Methylcyclohexanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study the effects of amines on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: In medicine, this compound is used as an intermediate in the synthesis of pharmaceutical drugs. It is particularly useful in the development of antidiabetic agents .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of trans-4-Methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of putrescine aminopropyltransferase, an enzyme involved in polyamine metabolism. This inhibition affects the concentration ratio of spermidine to spermine, which is crucial for various cellular processes .

Comparison with Similar Compounds

  • cis-4-Methylcyclohexanamine hydrochloride
  • 4-Methylcyclohexylamine hydrochloride
  • Hexahydro-p-Toluidine hydrochloride

Comparison: trans-4-Methylcyclohexanamine hydrochloride is unique due to its specific isomeric form, which affects its reactivity and interaction with biological systems. Compared to its cis-isomer, the trans-isomer has different physical and chemical properties, making it more suitable for certain applications .

Properties

IUPAC Name

4-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRKJSRZELQHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955108
Record name 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33483-66-8, 33483-65-7, 100959-19-1
Record name 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylcyclohexylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylcyclohexylamine hydrochloride, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methylcyclohexylamine hydrochloride, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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